Cas no 1261875-05-1 (2-Hydroxy-6-nitrobenzenesulfonyl chloride)

2-Hydroxy-6-nitrobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-6-nitrobenzenesulfonyl chloride
- 2-Hydroxy-6-nitrobenzenesulfonyl chloride
-
- インチ: 1S/C6H4ClNO5S/c7-14(12,13)6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
- InChIKey: QRZXEIFNBNKRSU-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=CC=CC=1[N+](=O)[O-])O)(=O)=O
計算された属性
- せいみつぶんしりょう: 236.9498711 g/mol
- どういたいしつりょう: 236.9498711 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 237.62
- トポロジー分子極性表面積: 109
- 疎水性パラメータ計算基準値(XlogP): 2
2-Hydroxy-6-nitrobenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014003261-500mg |
2-Hydroxy-6-nitrobenzenesulfonyl chloride |
1261875-05-1 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
Alichem | A014003261-1g |
2-Hydroxy-6-nitrobenzenesulfonyl chloride |
1261875-05-1 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
Alichem | A014003261-250mg |
2-Hydroxy-6-nitrobenzenesulfonyl chloride |
1261875-05-1 | 97% | 250mg |
480.00 USD | 2021-06-22 |
2-Hydroxy-6-nitrobenzenesulfonyl chloride 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
2-Hydroxy-6-nitrobenzenesulfonyl chlorideに関する追加情報
Professional Introduction to 2-Hydroxy-6-nitrobenzenesulfonyl chloride (CAS No. 1261875-05-1)
2-Hydroxy-6-nitrobenzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1261875-05-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a hydroxyl group, a nitro group, and a sulfonyl chloride moiety, make it a versatile building block for medicinal chemists.
The structure of 2-Hydroxy-6-nitrobenzenesulfonyl chloride consists of a benzene ring substituted at the 2-position with a hydroxyl group and at the 6-position with a nitro group. The presence of the sulfonyl chloride (–SO₂Cl) group at the 3-position enhances its reactivity, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is exploited in multiple synthetic pathways to introduce diverse functional groups into complex molecular frameworks. The combination of these substituents imparts distinct electronic and steric properties, influencing both its reactivity and its potential biological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Hydroxy-6-nitrobenzenesulfonyl chloride and its derivatives. The nitro group, while traditionally associated with oxidizing properties, can be reduced to an amine under specific conditions, providing access to aromatic amines that are prevalent in many pharmacophores. Additionally, the sulfonyl chloride functionality allows for facile introduction of sulfonamide moieties, which are known to enhance binding affinity in drug design.
One of the most compelling applications of 2-Hydroxy-6-nitrobenzenesulfonyl chloride lies in its role as a precursor for sulfonamide-based drugs. Sulfonamides have a long history of therapeutic use, particularly in antibiotics and anti-inflammatory agents. The ability to derivatize this compound into more complex sulfonamide structures has opened up new avenues for drug discovery. For instance, researchers have utilized derivatives of this compound to develop novel inhibitors targeting bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in pathogens.
Recent advancements in computational chemistry have further enhanced the utility of 2-Hydroxy-6-nitrobenzenesulfonyl chloride. Molecular modeling studies have revealed that modifications to its structure can fine-tune its binding interactions with biological targets. By leveraging virtual screening techniques, scientists can predict how different derivatives might interact with proteins or enzymes, thereby accelerating the drug discovery process. This approach has been particularly effective in identifying lead compounds for treating inflammatory diseases and infectious disorders.
The synthetic methodologies involving 2-Hydroxy-6-nitrobenzenesulfonyl chloride have also seen significant refinements. Modern synthetic strategies often employ transition metal catalysis to achieve selective functionalization while minimizing byproduct formation. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce aryl groups or heterocycles at specific positions on the benzene ring. These advances not only improve yield but also enhance the scalability of processes for producing derivatives on an industrial scale.
In addition to its pharmaceutical applications, 2-Hydroxy-6-nitrobenzenesulfonyl chloride has found utility in materials science and agrochemical research. Its ability to serve as a precursor for various functionalized aromatic compounds makes it valuable for developing advanced materials with tailored properties. For instance, researchers have explored its use in creating conductive polymers or liquid crystals by incorporating it into larger molecular frameworks.
The environmental impact and safety considerations associated with 2-Hydroxy-6-nitrobenzenesulfonyl chloride are also important aspects to address. While this compound is not classified as hazardous under normal conditions, proper handling protocols must be followed to ensure worker safety and environmental protection. Waste generated from its use should be disposed of according to regulatory guidelines to prevent contamination of water sources or soil.
Future research directions may focus on expanding the chemical space accessible through derivatives of 2-Hydroxy-6-nitrobenzenesulfonyl chloride. Techniques such as directed evolution or biosynthetic engineering could be employed to discover new enzymes capable of modifying this compound into novel bioactive molecules. Furthermore, interdisciplinary approaches combining organic synthesis with biocatalysis may offer sustainable alternatives to traditional chemical manufacturing processes.
In conclusion, 2-Hydroxy-6-nitrobenzenesulfonyl chloride (CAS No. 1261875-05-1) represents a versatile and valuable intermediate in modern chemical synthesis. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new synthetic methodologies and pharmacological targets, this compound is poised to remain a cornerstone in the development of innovative chemical solutions.
1261875-05-1 (2-Hydroxy-6-nitrobenzenesulfonyl chloride) 関連製品
- 1375067-81-4(4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)
- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)
- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)
- 2137559-07-8(Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)
- 1281314-77-9(1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)
- 2248172-67-8((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)
- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)
- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)
- 1804376-35-9(2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine)




